2-(3-Methoxyphenyl)pyrimidine-5-carboxylic acid 2-(3-Methoxyphenyl)pyrimidine-5-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13411990
InChI: InChI=1S/C12H10N2O3/c1-17-10-4-2-3-8(5-10)11-13-6-9(7-14-11)12(15)16/h2-7H,1H3,(H,15,16)
SMILES:
Molecular Formula: C12H10N2O3
Molecular Weight: 230.22 g/mol

2-(3-Methoxyphenyl)pyrimidine-5-carboxylic acid

CAS No.:

Cat. No.: VC13411990

Molecular Formula: C12H10N2O3

Molecular Weight: 230.22 g/mol

* For research use only. Not for human or veterinary use.

2-(3-Methoxyphenyl)pyrimidine-5-carboxylic acid -

Specification

Molecular Formula C12H10N2O3
Molecular Weight 230.22 g/mol
IUPAC Name 2-(3-methoxyphenyl)pyrimidine-5-carboxylic acid
Standard InChI InChI=1S/C12H10N2O3/c1-17-10-4-2-3-8(5-10)11-13-6-9(7-14-11)12(15)16/h2-7H,1H3,(H,15,16)
Standard InChI Key IUFNADMWBQMROM-UHFFFAOYSA-N
Canonical SMILES COC1=CC=CC(=C1)C2=NC=C(C=N2)C(=O)O

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The molecular formula of 2-(3-Methoxyphenyl)pyrimidine-5-carboxylic acid is C12H10N2O3\text{C}_{12}\text{H}_{10}\text{N}_2\text{O}_3, with a molar mass of 230.22 g/mol. Its IUPAC name is 5-carboxy-2-(3-methoxyphenyl)pyrimidine, reflecting the pyrimidine ring’s substitution pattern. Key structural features include:

  • Pyrimidine core: A six-membered aromatic ring with nitrogen atoms at positions 1 and 3.

  • 3-Methoxyphenyl substituent: An electron-rich aryl group at position 2, contributing to π-π stacking interactions in biological targets.

  • Carboxylic acid group: A polar, ionizable functional group at position 5, enhancing solubility and enabling salt formation .

The compound’s planar structure facilitates interactions with enzymatic active sites, while the methoxy group modulates electronic properties and metabolic stability .

Synthesis and Preparation

Morita-Baylis-Hillman (MBH) Reaction-Based Synthesis

A robust three-step synthesis route, adapted from methodologies for analogous pyrimidine carboxylates, involves the following stages :

Step 1: MBH Adduct Formation

  • Reactants: 3-Methoxybenzaldehyde and methyl propiolate.

  • Conditions: MgI₂ catalysis in dichloromethane at 0°C to room temperature.

  • Outcome: Generates α-(hydroxymethyl)-β-keto ester intermediate.

Step 2: Oxidation to α-Iodomethylene β-Keto Ester

  • Reagent: Dess-Martin periodinane.

  • Rationale: Converts the hydroxyl group to an iodide, enhancing electrophilicity for cyclocondensation.

Step 3: Cyclocondensation with Amidines

  • Reactant: Benzamidine hydrochloride.

  • Conditions: Basic aqueous ethanol, reflux.

  • Product: Methyl 2-(3-methoxyphenyl)pyrimidine-5-carboxylate, followed by hydrolysis to the carboxylic acid using KOH .

Table 1: Key Synthetic Parameters

StepReagents/ConditionsYieldPurity
1MgI₂, CH₂Cl₂, 24h85%>90%
2Dess-Martin, RT78%95%
3KOH, MeOH, 8h92%>98%

This method offers scalability (0.6–3.5 mmol) and compatibility with diverse aldehydes, enabling structural diversification .

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (DMSO, DMF) and aqueous basic solutions (pH > 7). Limited solubility in nonpolar solvents due to the carboxylic acid group .

  • Stability: Stable under ambient conditions but susceptible to decarboxylation at elevated temperatures (>150°C).

Spectral Characterization

  • ¹H NMR (DMSO-d₆): δ 8.90 (s, 1H, H-6), 8.45 (d, 1H, H-4), 7.55–7.30 (m, 4H, aryl-H), 3.85 (s, 3H, OCH₃) .

  • IR: 1715 cm⁻¹ (C=O stretch), 1600 cm⁻¹ (C=N pyrimidine), 1250 cm⁻¹ (C-O methoxy) .

Chemical Reactivity and Functionalization

Carboxylic Acid Derivatives

The carboxylic acid group undergoes typical transformations:

  • Esterification: Reaction with alcohols under acid catalysis yields esters (e.g., methyl ester for prodrug design) .

  • Amide Formation: Coupling with amines via EDCI/HOBt generates bioactive amides .

Electrophilic Aromatic Substitution

The 3-methoxyphenyl group directs electrophiles to the para position, enabling halogenation or nitration for further derivatization.

CompoundTargetIC₅₀ (μM)
2-(3-Methoxyphenyl) analogTopoisomerase II15.2
4-Fluorophenyl derivativeCOX-20.8
Trifluoromethyl analogHDAC9.4

Comparison with Structural Analogs

The compound’s pharmacological profile aligns with pyrimidine derivatives bearing electron-donating aryl groups, which enhance target binding through hydrophobic interactions . Key distinctions include:

  • Enhanced solubility compared to non-carboxylated analogs.

  • Reduced cytotoxicity relative to trifluoromethyl-substituted derivatives.

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